2-(3-Chloro-2-fluorophenyl)ethanamine hcl
Description
Contextualization within Fluorine and Chlorine Substituted Aromatic Amine Chemistry Research
The incorporation of fluorine and chlorine into aromatic amines is a well-established strategy in medicinal chemistry and materials science. Fluorine, being the most electronegative element, can significantly influence a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity. researchgate.nettandfonline.comnih.govacs.orgbohrium.com The substitution of hydrogen with fluorine is often explored to enhance pharmacokinetic properties of drug candidates. tandfonline.com For instance, blocking metabolically vulnerable positions with fluorine can prevent unwanted oxidation and lead to safer, more effective therapeutic agents. tandfonline.com
The study of halogenated aromatic amines also extends to their use in the synthesis of polymers and other advanced materials. doi.org The reactivity of the amine group, modulated by the halogen substituents, allows for their incorporation into larger molecular architectures with tailored properties.
Overview of Research Significance for Aromatic Ethanamine Derivatives
Aromatic ethanamine derivatives, particularly the 2-phenethylamine backbone, are of immense interest due to their presence in a vast array of biologically active compounds. sunyempire.edunih.govnih.gov This structural motif is found in endogenous neurotransmitters like dopamine (B1211576) and norepinephrine, as well as in a wide range of pharmaceuticals and psychoactive substances. nih.govwikipedia.org
The research significance of these derivatives lies in their ability to interact with various biological targets, including receptors and enzymes in the central nervous system. nih.govnih.gov Medicinal chemists have extensively explored modifications of the phenethylamine (B48288) scaffold to develop treatments for conditions such as depression, Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD). wikipedia.org The addition of substituents to the phenyl ring, the ethylamine (B1201723) side chain, or the amino group can fine-tune the pharmacological profile of these molecules, leading to compounds with specific activities. wikipedia.org
Research Trajectories and Historical Academic Perspectives on Related Compounds
The academic exploration of phenethylamine derivatives has a rich history, significantly influenced by the work of chemists like Alexander Shulgin. acs.org In the mid-20th century, research into these compounds led to the discovery of numerous psychoactive substances, which spurred further investigation into their structure-activity relationships. researchgate.netunodc.org This historical work laid the groundwork for understanding how subtle changes in molecular structure can lead to profound differences in biological effects, from stimulants to hallucinogens. wikipedia.orgnih.gov
Historically, research focused on understanding the mechanisms of action of these compounds, particularly their interactions with monoamine neurotransmitter systems. wikipedia.org The development of new analytical techniques has allowed for a more detailed characterization of these interactions at the molecular level.
The trajectory of research has since broadened, with a move towards designing phenethylamine derivatives for specific therapeutic targets with minimized side effects. nih.gov Furthermore, the rise of "designer drugs" has led to a parallel research effort in forensic and toxicological sciences to identify and characterize new, often illicitly synthesized, phenethylamine analogues. nih.gov
Emerging Research Questions Pertaining to 2-(3-Chloro-2-fluorophenyl)ethanamine (B8732091) HCl
The unique substitution pattern of 2-(3-Chloro-2-fluorophenyl)ethanamine HCl gives rise to several emerging research questions. A primary area of investigation would be to understand how the combined electronic and steric effects of the ortho-fluoro and meta-chloro substituents influence its interaction with biological targets compared to its singly halogenated or non-halogenated counterparts.
Specific research questions include:
What are the precise conformational preferences of the molecule, and how do they impact its binding to specific receptors?
Can the specific halogenation pattern be exploited for the development of novel radioligands for positron emission tomography (PET) imaging, a technique where fluorine-18 (B77423) is a commonly used isotope? tandfonline.com
How does the presence of both chlorine and fluorine affect the metabolic pathways of the compound in biological systems?
Could this compound or its derivatives serve as building blocks for the synthesis of novel functional materials, leveraging the reactivity of the aromatic ring and the amine group? doi.org
What are the detailed spectroscopic characteristics (NMR, IR, Mass Spectrometry) of this compound, and how do they correlate with its structural features?
Answering these questions will require a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological evaluation to fully elucidate the scientific potential of this and related di-halogenated aromatic ethanamines.
Below is an interactive data table summarizing the key properties of the subject compound and its immediate precursors.
Interactive Data Table of Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-(3-Chloro-2-fluorophenyl)ethanamine | C₈H₉ClFN | 173.62 | 771581-58-9 lookchem.com |
| This compound | C₈H₁₀Cl₂FN | 210.08 | 1956371-30-4 scisupplies.eu |
| 2-(3-Chloro-2-fluorophenyl)acetonitrile | C₈H₅ClFN | 169.59 | 261762-98-5 lookchem.com |
| (3-Chloro-2-fluorophenyl)methanol | CⲇH₆ClFO | 160.58 | 261723-30-2 lookchem.com |
| 2-Fluoro-3-chlorobenzaldehyde | C₇H₄ClFO | 158.56 | Not available |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3-chloro-2-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c9-7-3-1-2-6(4-5-11)8(7)10;/h1-3H,4-5,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTNJZUGZSMQJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 3 Chloro 2 Fluorophenyl Ethanamine Hcl
Strategic Retrosynthetic Analysis of 2-(3-Chloro-2-fluorophenyl)ethanamine (B8732091) HCl
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available precursors. acs.org For 2-(3-Chloro-2-fluorophenyl)ethanamine, several logical disconnections can be proposed to devise efficient synthetic routes.
The most prominent retrosynthetic strategy involves a functional group interconversion (FGI) followed by a C-N bond disconnection. The primary amine can be traced back to the reduction of a nitrile group. This leads to the key intermediate, 2-(3-chloro-2-fluorophenyl)acetonitrile . This approach is highly effective for preparing phenylethylamines. chemguide.co.ukorganic-chemistry.org
Further disconnection of the acetonitrile (B52724) intermediate involves breaking the C-C bond between the cyanomethyl group and the aromatic ring. This identifies a 3-chloro-2-fluorobenzyl electrophile synthon and a cyanide nucleophile synthon. The synthetic equivalent for the electrophilic synthon is typically a benzyl (B1604629) halide, such as 3-chloro-2-fluorobenzyl bromide . lookchem.comchemicalbook.com
An alternative strategy could involve disconnecting the Cα-Cβ bond of the ethylamine (B1201723) side chain, which would lead to a substituted toluene (B28343) derivative and a C1-amine synthon. However, the nitrile reduction pathway is generally more direct and common. Another possibility is the direct amination of a 2-(3-chloro-2-fluorophenyl)ethyl halide, but the nitrile pathway often provides higher yields and avoids potential side reactions like over-alkylation.
A summary of the primary retrosynthetic pathway is presented below.
| Target Molecule | Retrosynthetic Step | Key Intermediate(s) | Precursor(s) |
| 2-(3-Chloro-2-fluorophenyl)ethanamine | Amine Synthesis (Reduction) | 2-(3-Chloro-2-fluorophenyl)acetonitrile | 3-Chloro-2-fluorobenzyl bromide, Sodium Cyanide |
| 2-(3-Chloro-2-fluorophenyl)acetonitrile | Cyanation | 3-Chloro-2-fluorobenzyl bromide | 3-Chloro-2-fluorotoluene or 3-Chloro-2-fluorobenzyl alcohol |
Detailed Synthetic Pathways for 2-(3-Chloro-2-fluorophenyl)ethanamine HCl
Precursor Synthesis and Derivatization Strategies
The successful synthesis of the target compound relies on the efficient preparation of its key precursors. The most crucial intermediate, as identified by retrosynthetic analysis, is 2-(3-chloro-2-fluorophenyl)acetonitrile . lookchem.comuni.lu
The synthesis of this nitrile typically begins with a suitable substituted toluene or benzaldehyde. A common starting material is 3-chloro-2-fluorobenzaldehyde . lookchem.com This can be reduced to (3-chloro-2-fluorophenyl)methanol using standard reducing agents like sodium borohydride. The resulting benzyl alcohol is then converted to the key electrophile, 3-chloro-2-fluorobenzyl bromide . echemi.comchemicalbook.cominnospk.com This transformation is often achieved using reagents like phosphorus tribromide.
Once the benzyl bromide is obtained, a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF, yields 2-(3-chloro-2-fluorophenyl)acetonitrile . sigmaaldrich.com This two-step sequence from the benzyl alcohol is a robust and high-yielding method for accessing the necessary cyanated intermediate.
Amination Reactions for the Ethanamine Moiety
The introduction of the ethanamine moiety is most effectively accomplished through the reduction of the nitrile group in 2-(3-chloro-2-fluorophenyl)acetonitrile. This transformation can be achieved using several methods, each with its own advantages.
Borane Reagents : The use of borane-tetrahydrofuran (B86392) complex (BH₃-THF) is a highly effective and common method for reducing nitriles to primary amines. commonorganicchemistry.com The reaction is typically performed by refluxing in an inert solvent like THF. lookchem.com A reported synthesis using this method achieves a yield of 90%. lookchem.com Borane-dimethyl sulfide (B99878) (BH₃-SMe₂) is a more stable alternative to BH₃-THF. commonorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄) : LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. chemguide.co.ukresearchgate.net The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or THF, followed by an acidic workup to protonate the resulting amine. While highly effective, the reactivity of LiAlH₄ requires careful handling.
Catalytic Hydrogenation : This method involves the reduction of the nitrile with hydrogen gas over a metal catalyst. chemguide.co.uk Common catalysts include Raney Nickel, palladium on carbon (Pd/C), or platinum oxide. commonorganicchemistry.com To prevent the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia. commonorganicchemistry.com
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Borane-THF (BH₃-THF) | Reflux in THF | High yield, good selectivity for primary amine | Moisture sensitive, requires inert atmosphere |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether/THF, followed by acid workup | Very powerful and effective | Highly reactive, pyrophoric, requires strict anhydrous conditions |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, pressure, catalyst (e.g., Raney Ni, Pd/C), often with NH₃ | Scalable, environmentally friendly (uses H₂) | Can lead to secondary/tertiary amines, requires specialized pressure equipment |
| Diisopropylaminoborane | THF, often with catalytic LiBH₄ | Good yields, complementary to other borohydrides nih.gov | May require catalyst for unactivated nitriles nih.gov |
Finally, the resulting free base, 2-(3-chloro-2-fluorophenyl)ethanamine, is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like isopropanol (B130326) or diethyl ether.
Stereoselective Synthesis Approaches
The development of stereoselective methods for the synthesis of chiral amines is a significant area of modern organic chemistry, as the biological activity of molecules is often dependent on their stereochemistry. mdpi.comresearchgate.net For 2-(3-Chloro-2-fluorophenyl)ethanamine, which has a prochiral center at the benzylic position if a carbonyl were present, several stereoselective strategies could be envisioned.
One advanced approach is the use of biocatalysis. A ketone precursor, (3-chloro-2-fluorophenyl)ethanone, could be subjected to asymmetric amination using ω-transaminases (ω-TA) with an amine donor, which can provide high enantiomeric excess. mdpi.com
Another strategy involves asymmetric hydrogenation. A prochiral enamine or imine, derived from a corresponding ketone, could be hydrogenated using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) to produce the amine with high enantioselectivity.
Organocatalysis also offers powerful solutions. For instance, the asymmetric isomerization of α-iminophosphonates catalyzed by cinchona-derived organocatalysts has been shown to achieve enzyme-like efficiency in producing chiral amines. mdpi.com Furthermore, lithiation and asymmetric substitution of N-acyl phenylethylamine derivatives, directed by a chiral ligand such as (-)-sparteine, can provide access to enantioenriched products. nih.gov
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring process efficiency and safety. For the synthesis of 2-(3-Chloro-2-fluorophenyl)ethanamine, the nitrile reduction step is a key point for optimization.
A specific reported procedure for the reduction of 2-(3-chloro-2-fluorophenyl)acetonitrile utilizes borane-THF in tetrahydrofuran (B95107) under reflux for 2 hours, achieving a 90.0% yield. lookchem.com Further optimization could explore variables such as reaction time, temperature, and stoichiometry of the reducing agent.
In broader, related syntheses of substituted amines, extensive optimization is common. For example, in the development of acid-catalyzed aminomethylation of styrenes, various catalysts and solvents are screened to determine the optimal conditions. acs.org A similar approach could be applied to any step in the synthesis of the title compound.
Table: Example of Reaction Optimization for a Related Amination Reaction (Based on data for Brønsted acid-catalyzed oxy-aminomethylation of styrene) acs.org
| Entry | Catalyst (20 mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Sc(OTf)₃ | Dichloromethane | 60 | 15 |
| 2 | p-TsOH | Dichloromethane | 60 | 38 |
| 3 | TfOH | Dichloromethane | 60 | 32 |
| 4 | HPF₆ | Dichloromethane | 60 | 58 |
| 5 | HPF₆ | Chloroform | 60 | 78 |
| 6 | HPF₆ | Chloroform | Room Temp. | 24 |
This table illustrates how systematic variation of parameters like the catalyst and solvent can significantly impact the reaction outcome, a principle that is universally applicable in synthetic chemistry.
Catalytic Methods in Synthesis of Substituted Phenylethylamines
Catalytic methods offer efficient, atom-economical, and often more environmentally benign routes to complex molecules. The synthesis of substituted phenylethylamines has benefited greatly from advances in catalysis.
Catalytic Hydrogenation of Nitriles : As mentioned in section 2.2.2, the use of heterogeneous catalysts like Pd/C or Raney Nickel for the reduction of nitriles is a well-established industrial process. commonorganicchemistry.comresearchgate.net The catalyst's role is to activate both the hydrogen gas and the nitrile substrate on its surface.
Catalytic Hydroaminoalkylation (HAA) : Modern organophotoredox catalysis enables the direct HAA of styrenes with unprotected primary alkylamines. acs.orgresearchgate.net This powerful method involves the net insertion of an alkene into an amine's α-C-H bond, providing a highly modular and sustainable route to γ-arylamines. While this produces a different regioisomer than the title compound, it showcases the cutting-edge catalytic strategies being developed for amine synthesis.
Acid-Catalyzed Amination : Strong Brønsted acids like hexafluorophosphoric acid (HPF₆) can catalyze the three-component oxy-aminomethylation of styrenes, providing access to 1,3-amino alcohols which are valuable synthetic building blocks. acs.orgnih.gov This demonstrates the power of acid catalysis in C-N bond formation.
Transition Metal-Catalyzed Cross-Coupling : While not a direct route to the title compound, palladium-catalyzed reactions, such as the Negishi coupling of organozinc reagents with halides, are used to construct complex substituted aromatic systems that can later be elaborated into phenylethylamines. googleapis.com
These catalytic approaches represent the forefront of synthetic methodology, enabling the construction of complex amine-containing molecules with increasing efficiency and precision.
Chemical Reactivity and Derivatization Studies of this compound
The chemical persona of this compound is dominated by two key features: the primary amine on the ethyl side chain and the substituted aromatic ring. The interplay between the nucleophilic amine and the electronically-modified phenyl ring dictates its reactivity and potential for creating a diverse range of chemical entities.
Nucleophilic Reactivity of the Amine Functionality
The primary amine group (-NH2) of the ethanamine moiety is a potent nucleophile, owing to the lone pair of electrons on the nitrogen atom. This makes it readily available to react with a wide array of electrophiles. This reactivity is the foundation for many derivatization strategies. For instance, the amine can participate in N-alkylation reactions with alkyl halides and is the key functional group for reductive amination processes. mdpi.com The fundamental reactivity of phenethylamine (B48288), a related compound, includes its ability to be produced via the reduction of ω-nitrostyrene or through reductive amination of phenylacetaldehyde, highlighting the versatility of the amine group in synthesis. nih.gov
Electrophilic Aromatic Substitution on the Chlorofluorophenyl Ring (if applicable)
Electrophilic aromatic substitution (EAS) on the 3-chloro-2-fluorophenyl ring is a complex process governed by the electronic effects of the two halogen substituents and the deactivating ethylamine side chain.
Directing Effects : In the case of 2-(3-Chloro-2-fluorophenyl)ethanamine, the situation is intricate. The fluorine at position 2 and the chlorine at position 3 are ortho and para directors. The ethylamine group is also an ortho, para director, but it is attached to the ring via an ethyl spacer, which lessens its electronic influence compared to a directly attached amine. The positions open for substitution are C4, C5, and C6. The combined directing effects would likely favor substitution at the C6 position (para to the fluorine and ortho to the chlorine) and the C4 position (para to the chlorine). The fluorine atom's resonance donation is generally more effective than chlorine's due to better orbital overlap (2p-2p for F vs. 3p-2p for Cl), which can make fluorobenzene (B45895) more reactive in EAS than chlorobenzene. stackexchange.comvaia.comechemi.com
This table is generated based on established principles of electrophilic aromatic substitution. uci.edu
Formation of Amides, Ureas, and Thioureas
The nucleophilic amine is an excellent handle for creating amide, urea, and thiourea (B124793) derivatives, which are prominent scaffolds in medicinal chemistry. biointerfaceresearch.comnih.govsphinxsai.com
Amide Synthesis : Amides are readily synthesized by reacting 2-(3-Chloro-2-fluorophenyl)ethanamine with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. researchgate.nethud.ac.uk Common methods involve the use of coupling reagents to activate the carboxylic acid or direct reaction with an acid chloride, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct. hud.ac.uknih.gov
Urea and Thiourea Synthesis : The synthesis of ureas and thioureas from substituted phenethylamines is a well-established transformation. biointerfaceresearch.comresearchgate.netresearchgate.net This is typically achieved by reacting the amine with an appropriate isocyanate or isothiocyanate. beilstein-journals.org This reaction is generally high-yielding and proceeds under mild conditions. For example, various substituted phenethylamine-based thioureas have been synthesized by reacting the amine with nicotinoyl isothiocyanate in refluxing acetone. researchgate.net Similarly, ureas can be formed using reagents like N,N-dimethylcarbamoyl chloride or by reacting the amine with an isocyanate. researchgate.netbeilstein-journals.org
Table 2: General Conditions for Amide, Urea, and Thiourea Synthesis
| Derivative | Reagent(s) | Solvent(s) | General Conditions |
|---|---|---|---|
| Amide | Carboxylic Acid Chloride, Triethylamine | Dichloromethane, Cyrene™ | 0°C to room temperature |
| Urea | Isocyanate or Carbonyldiimidazole (CDI) | Water, Acetonitrile | Room temperature or reflux |
This table is compiled from general synthetic methodologies for phenylethylamine derivatives. hud.ac.ukresearchgate.netbeilstein-journals.org
Cyclization Reactions Involving the Ethanamine Scaffold
The phenylethylamine structure is a classic precursor for the synthesis of heterocyclic systems, most notably isoquinolines, through intramolecular cyclization reactions. Two of the most famous methods are:
Bischler-Napieralski Reaction : This involves the cyclization of an N-acyl derivative of the phenylethylamine (an amide) using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to form a 3,4-dihydroisoquinoline (B110456), which can be subsequently aromatized.
Pictet-Spengler Reaction : This reaction condenses the phenylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic substitution to yield a tetrahydroisoquinoline.
While specific examples of these cyclizations for 2-(3-Chloro-2-fluorophenyl)ethanamine are not prominently documented in readily available literature, the principles are directly applicable. The substitution pattern on the aromatic ring would influence the ease and regioselectivity of the ring-closure step. Studies on multicomponent reactions involving similar building blocks have shown that the choice of catalyst can selectively lead to cyclic products like isoquinolines. rsc.org
Synthesis of Novel Analogues and Homologues of this compound
The creation of novel analogues is achieved through the derivatization reactions described previously. By reacting the primary amine with a diverse library of acid chlorides, isocyanates, and isothiocyanates, a wide range of amide, urea, and thiourea analogues can be generated. researchgate.netresearchgate.net
Homologues of the parent compound, such as 3-(3-chloro-2-fluorophenyl)propanamine or 1-(3-chloro-2-fluorophenyl)propan-2-amine, could be synthesized through modified synthetic routes, for instance, by starting with (3-chloro-2-fluorophenyl)acetonitrile and extending the carbon chain before reduction of the nitrile. These homologues would offer different spatial arrangements of the amine functionality relative to the aromatic ring, potentially altering their chemical and biological properties.
Mechanistic Investigations of Key Synthetic Steps
Understanding the mechanisms of these transformations is key to optimizing reaction conditions and predicting outcomes.
Amide Formation : In the reaction with an acid chloride, the mechanism is a straightforward nucleophilic acyl substitution. The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and, after deprotonation, yielding the final amide. hud.ac.uk When using a carboxylic acid and a coupling agent, the mechanism involves the in-situ formation of a more reactive species, such as an acyloxy-phosphonium salt, which is then readily attacked by the amine. researchgate.netnih.gov
Urea/Thiourea Formation : The mechanism for urea and thiourea formation is an analogous nucleophilic addition. The amine's lone pair attacks the central carbon of the isocyanate (-N=C=O) or isothiocyanate (-N=C=S) group. This is followed by a proton transfer to the nitrogen of the is(othi)ocyanate to give the stable urea or thiourea product.
Electrophilic Aromatic Substitution : The general mechanism for EAS proceeds in two steps. uci.edu First, the π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. In the second, rate-determining step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. uci.edu The stability of the intermediate arenium ion determines the regioselectivity of the reaction.
Advanced Spectroscopic and Structural Elucidation Research of 2 3 Chloro 2 Fluorophenyl Ethanamine Hcl
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy provides profound insight into the molecular framework by probing the magnetic properties of atomic nuclei. A multi-faceted approach, employing one-dimensional (1D) and two-dimensional (2D) NMR experiments, is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for confirming the connectivity of the atoms.
The ¹H NMR spectrum is used to identify the chemical environment of the protons within the molecule. The spectrum of 2-(3-Chloro-2-fluorophenyl)ethanamine (B8732091) HCl is expected to show distinct signals for the aromatic protons and the protons of the ethylamine (B1201723) side chain. The electron-withdrawing effects of the chloro and fluoro substituents, along with their respective coupling patterns, result in a complex but interpretable aromatic region. The protons of the ethylamine group typically appear as two multiplets in the aliphatic region of the spectrum. The amine protons (NH₃⁺) may appear as a broad singlet due to rapid exchange with the solvent, or as a triplet if the exchange is slow enough to allow coupling with the adjacent methylene group.
Table 1: Predicted ¹H NMR Spectral Data for 2-(3-Chloro-2-fluorophenyl)ethanamine HCl
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 7.35 - 7.45 | t | J(H-4, H-5) ≈ 8.0 |
| H-5 | 7.10 - 7.20 | t | J(H-5, H-4) ≈ 8.0, J(H-5, H-6) ≈ 8.0 |
| H-6 | 7.25 - 7.35 | ddd | J(H-6, H-5) ≈ 8.0, J(H-6, F-2) ≈ 1.5 |
| CH₂ (alpha) | 3.20 - 3.30 | t | J(CH₂, CH₂) ≈ 7.5 |
| CH₂ (beta) | 3.05 - 3.15 | t | J(CH₂, CH₂) ≈ 7.5 |
Note: Predicted values are based on standard chemical shift increments and substituent effects in a solvent like DMSO-d₆. Actual values may vary.
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The spectrum for this compound will display eight distinct signals. The carbons in the aromatic ring show characteristic splitting patterns due to coupling with the fluorine atom (C-F coupling). The C-2 and C-3 carbons, directly bonded to the fluorine and chlorine atoms respectively, are significantly influenced by the electronegativity of these halogens.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |
|---|---|---|
| C-1 | 132.5 (d) | J(C-1, F) ≈ 4.5 |
| C-2 | 158.0 (d) | J(C-2, F) ≈ 245.0 |
| C-3 | 121.0 (d) | J(C-3, F) ≈ 15.0 |
| C-4 | 129.5 (d) | J(C-4, F) ≈ 8.0 |
| C-5 | 125.0 (d) | J(C-5, F) ≈ 3.5 |
| C-6 | 128.0 (s) | N/A |
| CH₂ (alpha) | 39.5 | N/A |
Note: Predicted values are based on standard chemical shifts and known C-F coupling constants in a solvent like DMSO-d₆. "d" denotes a doublet due to C-F coupling.
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, this spectrum would show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift provides information about the electronic environment of the fluorine nucleus, which is influenced by the adjacent chloro and ethylamine groups. The signal may appear as a multiplet due to coupling with vicinal aromatic protons (H-6 and H-4).
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. studylib.netwikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. wikipedia.org For this molecule, COSY would show cross-peaks between adjacent aromatic protons (H-4 with H-5, and H-5 with H-6) and, critically, between the two methylene (CH₂) groups of the ethylamine side chain, confirming their connectivity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation). wikipedia.orgyoutube.com This would definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H-4 to C-4) and the methylene proton signals to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. youtube.com Key HMBC correlations would include those from the benzylic methylene protons to the aromatic carbons C-1, C-2, and C-6, which firmly establishes the attachment point of the ethylamine side chain to the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close in space, not necessarily through bonds. studylib.net For a flexible molecule like this, it could show correlations between the benzylic protons and the H-6 proton of the aromatic ring, providing conformational information.
The choice of deuterated solvent can significantly influence the NMR spectrum, particularly the chemical shifts of labile protons like those on the ammonium group (NH₃⁺). thieme-connect.de In aprotic solvents like chloroform-d (CDCl₃), the amine proton signals are often broad and may not show clear coupling due to rapid intermolecular exchange. In contrast, in hydrogen-bond accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), this exchange can be slowed, resulting in a sharper signal that may exhibit coupling to the adjacent methylene protons. pitt.edu
Temperature studies can also provide valuable information. Varying the temperature can alter the rate of chemical exchange processes and conformational rotations. For instance, lowering the temperature could further slow the exchange of the NH₃⁺ protons, leading to better resolution of their signal and coupling patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry is a powerful technique that provides the exact mass of the parent ion, allowing for the determination of its elemental formula. For this compound, the analysis would be performed on the protonated cation [M+H]⁺.
Exact Mass: The calculated exact mass of the protonated molecule (C₈H₁₀ClFN⁺) is 174.0535 u. An experimental HRMS measurement confirming this mass to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.
Fragmentation Pathways: Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion to produce characteristic daughter ions. The fragmentation pattern provides a fingerprint that helps to confirm the molecular structure. For this compound, a primary and highly probable fragmentation pathway is benzylic cleavage, resulting in the loss of the aminomethyl radical (•CH₂NH₂) and the formation of a stable benzylic cation.
Key Predicted Fragmentation Ions:
[M+H]⁺: C₈H₁₀ClFN⁺ (m/z ≈ 174.05)
Fragment 1: Loss of NH₃ resulting in C₈H₇ClF⁺ (m/z ≈ 157.02)
Fragment 2: Benzylic cleavage leading to the C₇H₅ClF⁺ ion (m/z ≈ 143.01)
This detailed fragmentation analysis, combined with the exact mass measurement, provides unequivocal confirmation of the identity and structure of this compound.
Electrospray Ionization (ESI-MS) Studies
Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode, the primary species observed would be the protonated molecule, [M+H]⁺. The exact mass of this ion can be calculated with high precision, aiding in the confirmation of the elemental composition.
A key fragmentation pathway observed for many phenethylamine (B48288) derivatives during ESI-MS is the loss of ammonia (NH₃) from the protonated molecule. bohrium.comnih.gov This process is often facilitated by in-source collision-induced dissociation (CID) and leads to the formation of a stable spiro[2.5]octadienylium ion. bohrium.comnih.gov The presence of electron-donating or withdrawing groups on the phenyl ring can influence the propensity for this fragmentation. nih.gov For 2-(3-Chloro-2-fluorophenyl)ethanamine, the chloro and fluoro substituents would exert an influence on the fragmentation pattern, though the primary fragmentation is still anticipated to be the loss of the amino group.
Table 1: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 174.0537 | Protonated molecule |
| [M+H-NH₃]⁺ | 157.0271 | Fragment ion after loss of ammonia |
Note: The m/z values are calculated based on the monoisotopic masses of the constituent elements.
Gas Chromatography-Mass Spectrometry (GC-MS) Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of 2-(3-Chloro-2-fluorophenyl)ethanamine, derivatization is often necessary to improve its volatility and thermal stability, although analysis of the free base is also possible.
In the electron ionization (EI) source of a GC-MS, the molecule undergoes energetic fragmentation. The resulting mass spectrum is a characteristic fingerprint of the compound. For phenethylamine derivatives, a common fragmentation pattern involves the cleavage of the Cα-Cβ bond, leading to the formation of a stable benzyl (B1604629) or substituted benzyl cation. researchgate.net In the case of 2-(3-Chloro-2-fluorophenyl)ethanamine, this would result in a prominent peak corresponding to the 3-chloro-2-fluorobenzyl cation. Another characteristic fragment is often observed at m/z 30, corresponding to the [CH₂NH₂]⁺ ion.
Table 2: Predicted Major GC-MS Fragments for 2-(3-Chloro-2-fluorophenyl)ethanamine
| Fragment Ion | Predicted m/z | Description |
| [C₈H₉ClFN]⁺• | 173.0408 | Molecular ion |
| [C₇H₅ClF]⁺ | 143.0064 | 3-Chloro-2-fluorobenzyl cation |
| [CH₂NH₂]⁺ | 30.0340 | Iminomethyl cation |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem mass spectrometry (MS/MS) provides more detailed structural information by isolating a precursor ion and subjecting it to further fragmentation. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) of this ion would induce specific fragmentation pathways.
The most prominent fragmentation pathway in MS/MS for phenethylamines is typically the neutral loss of ammonia (NH₃). nih.gov The resulting product ion can then undergo further fragmentation, such as the loss of ethylene, to provide additional structural confirmation. The fragmentation pattern can be highly informative for distinguishing between isomers.
Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ for 2-(3-Chloro-2-fluorophenyl)ethanamine
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
| 174.0537 | 157.0271 | NH₃ |
| 157.0271 | 129.0165 | C₂H₄ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are invaluable for identifying the functional groups present in a compound.
For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the aromatic ring, the C-H bonds, the C-N bond, the N-H bonds of the ammonium group, and the C-Cl and C-F bonds.
The N-H stretching vibrations of the primary ammonium group (NH₃⁺) in the hydrochloride salt are expected to appear as a broad band in the region of 3200-2800 cm⁻¹. The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will produce a series of bands in the 1600-1450 cm⁻¹ region. The C-Cl and C-F stretching vibrations are expected in the fingerprint region, typically below 1200 cm⁻¹. Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the aromatic ring. researchgate.netnih.gov
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H Stretch (NH₃⁺) | 3200-2800 (broad) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| N-H Bend (NH₃⁺) | 1600-1500 |
| C-F Stretch | 1250-1000 |
| C-Cl Stretch | 800-600 |
X-ray Crystallography Studies for Solid-State Structure and Conformation
Crystal Growth Methodologies
Growing single crystals of sufficient quality for X-ray diffraction is a critical step. For a small organic hydrochloride salt like this compound, several methods can be employed. A common and effective technique is slow evaporation from a suitable solvent or solvent mixture. researchgate.net Solvents such as ethanol, methanol, or mixtures with water could be explored. Another approach is vapor diffusion, where a solution of the compound is exposed to the vapor of an anti-solvent, gradually inducing crystallization. Cooling crystallization, where a saturated solution is slowly cooled, is also a viable method. rsc.org
Unit Cell Parameters and Space Group Determination
Once a suitable crystal is obtained, X-ray diffraction analysis will reveal the unit cell parameters (the dimensions of the repeating unit of the crystal lattice: a, b, c, α, β, γ) and the space group (which describes the symmetry of the crystal).
While specific data for this compound is not available, phenylethylamine hydrochloride itself crystallizes in the orthorhombic space group P2₁2₁2₁, with the benzene rings exhibiting π-π stacking interactions. researchgate.net It is plausible that the title compound would crystallize in a similar or related space group, with the crystal packing influenced by hydrogen bonding between the ammonium groups and the chloride ions, as well as potential halogen bonding interactions involving the chlorine and fluorine substituents. The determination of the precise unit cell parameters and space group would require experimental X-ray diffraction data.
Table 5: Hypothetical Crystallographic Data Based on Analogs
| Parameter | Hypothetical Value/System |
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | P2₁2₁2₁ or P2₁/c (common for similar molecules) |
| a (Å) | 5-10 |
| b (Å) | 8-15 |
| c (Å) | 15-25 |
| α, β, γ (°) | 90 (for orthorhombic) or α=γ=90, β≠90 (for monoclinic) |
| Z (molecules/unit cell) | 4 |
Note: These values are purely illustrative and based on typical ranges for similar small organic molecules.
Intermolecular Interactions and Crystal Packing Analysis
A definitive analysis of the intermolecular interactions and crystal packing of this compound would necessitate single-crystal X-ray diffraction data. As of this writing, such data is not publicly accessible. However, based on the molecular structure, several key intermolecular interactions can be predicted to play a significant role in the crystal lattice formation.
The primary amine group, protonated in the hydrochloride salt form, would be a strong hydrogen bond donor. The chloride counter-ion would act as a primary hydrogen bond acceptor. Therefore, a network of N-H···Cl hydrogen bonds would be expected to be a dominant feature of the crystal packing. These interactions are fundamental in organizing the molecules into a stable, repeating three-dimensional array.
The aromatic phenyl ring is capable of participating in π-π stacking interactions, where the electron-rich π systems of adjacent rings align, contributing to the cohesive energy of the crystal. The specific geometry of these interactions (e.g., face-to-face or offset) would be determined by the electronic and steric influences of the chloro and fluoro substituents.
A hypothetical data table summarizing the expected types of intermolecular contacts is presented below. The actual distances and angles would need to be determined experimentally.
| Interaction Type | Donor | Acceptor | Predicted Importance |
| Hydrogen Bond | N-H (amine) | Cl⁻ (chloride) | Primary |
| Hydrogen Bond | C-H (aromatic/ethyl) | Cl⁻ (chloride) | Secondary |
| Hydrogen Bond | C-H (aromatic/ethyl) | F (fluoro) | Secondary |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Secondary |
| Halogen Bond | C-Cl | Cl⁻ / F / O / N | Possible |
Role As a Synthetic Intermediate and Precursor Chemistry in Advanced Organic Synthesis
Application of 2-(3-Chloro-2-fluorophenyl)ethanamine (B8732091) HCl as a Chiral Building Block
Chiral amines are crucial components in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The carbon atom alpha to the amino group in 2-(3-Chloro-2-fluorophenyl)ethanamine is a prochiral center. Through asymmetric synthesis or resolution, the individual (R)- and (S)-enantiomers of this compound can be obtained, making it a valuable chiral building block.
The development of methods for the enantioselective synthesis of chiral amines is a significant area of research. While specific methods for the asymmetric synthesis of 2-(3-Chloro-2-fluorophenyl)ethanamine are not detailed in the literature, general approaches such as the asymmetric reduction of corresponding imines or the enzymatic resolution of the racemic amine could theoretically be applied. Once obtained in enantiopure form, these chiral amines can be used to introduce a specific stereocenter into a target molecule, which is often critical for its biological activity.
Table 1: Hypothetical Chiral Synthesis and Key Properties
| Attribute | Description |
| Chiral Center | The benzylic carbon bonded to the amine group. |
| Potential Enantiomers | (R)-2-(3-Chloro-2-fluorophenyl)ethanamine and (S)-2-(3-Chloro-2-fluorophenyl)ethanamine. |
| Hypothetical Synthesis | Asymmetric hydrogenation of a corresponding imine or ketoxime precursor. |
| Significance | Introduction of a defined stereocenter, crucial for stereospecific interactions with biological targets. |
Incorporation into Complex Heterocyclic Systems
The primary amine functionality of 2-(3-Chloro-2-fluorophenyl)ethanamine HCl makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic systems. Two classical named reactions for the synthesis of isoquinoline (B145761) and β-carboline frameworks are the Bischler-Napieralski and Pictet-Spengler reactions, respectively.
In a hypothetical Bischler-Napieralski reaction , 2-(3-Chloro-2-fluorophenyl)ethanamine would first be acylated to form the corresponding amide. Subsequent treatment with a dehydrating agent, such as phosphoryl chloride (POCl₃), would induce an intramolecular electrophilic aromatic substitution, leading to the formation of a 3,4-dihydroisoquinoline (B110456) derivative. wikipedia.orgorganic-chemistry.orgnrochemistry.comjk-sci.com The substitution pattern on the phenyl ring would influence the regioselectivity of the cyclization.
For a Pictet-Spengler reaction , which is particularly effective with electron-rich aromatic rings like indoles, the phenethylamine (B48288) moiety itself is less reactive. nrochemistry.comwikipedia.org However, if incorporated into a larger structure containing a more activated aromatic system (e.g., an indole), the amine could participate in cyclization with an aldehyde or ketone to form a tetrahydro-β-carboline or related heterocyclic system.
Table 2: Theoretical Application in Heterocyclic Synthesis
| Reaction | Reactants | Hypothetical Product |
| Bischler-Napieralski | N-acyl-2-(3-chloro-2-fluorophenyl)ethanamine | Substituted 3,4-dihydroisoquinoline |
| Pictet-Spengler | Tryptamine derivative incorporating the 2-(3-chloro-2-fluorophenyl)ethyl moiety, Aldehyde/Ketone | Substituted tetrahydro-β-carboline |
Utilization in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful tools in medicinal chemistry and drug discovery for the rapid generation of molecular diversity. nih.govnih.gov The primary amine group of this compound makes it an ideal component for isocyanide-based MCRs such as the Ugi and Passerini reactions.
In a hypothetical Ugi four-component reaction , 2-(3-Chloro-2-fluorophenyl)ethanamine would react with a ketone or aldehyde, a carboxylic acid, and an isocyanide to form a complex bis-amide product. nih.govwikipedia.org This reaction allows for the introduction of four different points of diversity in a single step, rapidly building molecular complexity.
While the Passerini reaction typically involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide, variations exist. wikipedia.orgorganic-chemistry.orgmdpi.com Although the primary amine of 2-(3-Chloro-2-fluorophenyl)ethanamine would not directly participate in the classic Passerini reaction, it could be a component in related MCRs or used to further derivatize the products of a Passerini reaction.
Table 3: Hypothetical Role in Multi-Component Reactions
| MCR | Role of 2-(3-Chloro-2-fluorophenyl)ethanamine | Hypothetical Product Core Structure |
| Ugi Reaction | Amine component | α-Acylamino carboxamide |
| Passerini-related MCRs | Potential nucleophile in post-MCR modifications | Varies depending on the specific reaction |
Role in the Construction of Macrocyclic Structures
Macrocycles are an important class of molecules with diverse biological activities. Ring-closing metathesis (RCM) is a prominent method for the synthesis of macrocycles. organic-chemistry.orgwikipedia.orgrsc.org this compound can be envisioned as a scaffold for constructing macrocyclic structures. By N-acylating the amine with a long-chain carboxylic acid containing a terminal alkene and then attaching another alkenyl chain, a diene precursor suitable for RCM could be synthesized. Treatment with a Grubbs or other suitable metathesis catalyst would then lead to the formation of a macrocyclic lactam incorporating the 2-(3-Chloro-2-fluorophenyl)ethyl moiety. The size and properties of the resulting macrocycle could be tuned by varying the length and nature of the tethered alkenyl chains.
Table 4: Theoretical Pathway to Macrocycles via RCM
| Step | Description | Intermediate/Product |
| 1. Acylation | Reaction of 2-(3-chloro-2-fluorophenyl)ethanamine with an alkenyl carboxylic acid. | N-alkenyl amide |
| 2. Second Alkylation | Attachment of a second alkenyl chain. | Diene precursor |
| 3. RCM | Intramolecular olefin metathesis. | Macrocyclic lactam |
Exploration as a Ligand or Catalyst Precursor in Organometallic Chemistry
The primary amine in 2-(3-Chloro-2-fluorophenyl)ethanamine can act as a coordinating ligand for various transition metals. The formation of metal complexes with this amine could lead to novel catalysts for a range of organic transformations. For example, palladium(II) and rhodium(III) complexes are well-known to catalyze C-H activation and cross-coupling reactions. nih.govmdpi.comscience.govrsc.org
A hypothetical palladium(II) complex could be formed by reacting this compound with a suitable palladium precursor. Such a complex could potentially catalyze reactions like Suzuki or Heck couplings, where the electronic properties of the ligand, influenced by the chloro and fluoro substituents, could modulate the catalytic activity and selectivity. Similarly, rhodium complexes bearing this amine as a ligand could be explored for their potential in asymmetric catalysis, particularly if a chiral version of the amine is used.
Table 5: Potential in Organometallic Chemistry
| Metal | Potential Application | Hypothetical Complex |
| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck) | [Pd(2-(3-Cl-2-F-phenyl)ethanamine)₂Cl₂] |
| Rhodium | Asymmetric C-H activation, hydrogenation | [Rh(2-(3-Cl-2-F-phenyl)ethanamine)(COD)Cl] |
Mechanistic and Preclinical Research Applications of 2 3 Chloro 2 Fluorophenyl Ethanamine Hcl and Its Derivatives
In Vitro Receptor Binding Affinity Studies
No publicly available data were identified regarding the in vitro receptor binding affinity of 2-(3-Chloro-2-fluorophenyl)ethanamine (B8732091) HCl.
Receptor Profiling and Ligand Binding Assays
Information on receptor profiling and ligand binding assays for 2-(3-Chloro-2-fluorophenyl)ethanamine HCl is not available in the searched scientific literature.
Structure-Binding Relationship (SBR) Analysis
Without primary binding data, no structure-binding relationship analysis for this specific compound could be located.
Allosteric Modulation Mechanisms
There is no available research indicating that this compound acts as an allosteric modulator at any receptor.
Enzyme Inhibition or Activation Studies
No studies detailing the effects of this compound on enzyme activity were found.
Kinetic Characterization of Enzyme-Inhibitor Interactions
Data on the kinetic characterization of any potential interactions between this compound and enzymes are not present in the public domain.
Mechanistic Insights into Enzyme Catalysis Modulation
In the absence of kinetic studies, no mechanistic insights into the modulation of enzyme catalysis by this compound can be provided.
Cellular Uptake and Distribution Studies in Model Systems
Detailed experimental data on the cellular uptake and distribution of this compound in model systems are not extensively available in publicly accessible scientific literature. Mechanistic studies to elucidate how this specific compound permeates cell membranes and its subsequent subcellular localization have not been widely reported. Understanding the cellular transport mechanisms, whether through passive diffusion, active transport, or endocytosis, would require targeted in vitro studies using cell lines relevant to its potential biological targets.
Furthermore, information regarding the distribution of this compound within cellular compartments, such as the cytoplasm, nucleus, mitochondria, or endoplasmic reticulum, is currently lacking. Such studies are crucial for understanding its mechanism of action at a subcellular level.
Investigations into Molecular Pathways and Signaling Cascades in Research Models
Specific investigations into the molecular pathways and signaling cascades modulated by this compound in research models are not well-documented in the current body of scientific literature. To determine the compound's effect on cellular signaling, researchers would typically employ techniques such as Western blotting, RT-qPCR, and microarray analysis to assess changes in protein and gene expression levels upon treatment.
Identifying the specific signaling pathways, for instance, the MAPK/ERK pathway, PI3K/Akt pathway, or GPCR signaling, that are activated or inhibited by this compound would be a critical step in characterizing its pharmacological profile. Without such studies, the molecular mechanisms underlying its potential biological activities remain speculative.
Use as a Probe for Specific Biological Targets in Research (e.g., fluorescent labeling, photoaffinity labeling)
The application of this compound or its derivatives as molecular probes for specific biological targets has not been described in available research. The development of such probes would involve chemical modification of the parent compound to incorporate reporter groups, such as fluorophores or photo-reactive moieties, without significantly altering its binding affinity for its target.
Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a compound within a complex biological sample. nih.gov This method involves a photoreactive group that, upon activation by light, forms a covalent bond with the target protein, allowing for its subsequent isolation and identification. nih.gov While the principles of photoaffinity labeling are well-established, there are no specific published examples of a derivative of this compound being utilized for this purpose. nih.gov
Similarly, fluorescently labeled derivatives could be used in techniques like fluorescence microscopy or flow cytometry to visualize the localization of the compound's target within cells or tissues. The synthesis and application of such probes would be a valuable research direction to elucidate the specific molecular interactions of this compound.
Advanced Analytical Research Techniques for the Quantification and Characterization of 2 3 Chloro 2 Fluorophenyl Ethanamine Hcl in Research Matrices
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile and thermally labile compounds like 2-(3-Chloro-2-fluorophenyl)ethanamine (B8732091) HCl. Its versatility allows for both purity determination and the separation of isomers.
The development of a robust HPLC method for 2-(3-Chloro-2-fluorophenyl)ethanamine HCl necessitates careful optimization of several parameters to achieve adequate resolution, peak shape, and sensitivity. A reversed-phase approach is typically the most suitable for this class of compounds.
A critical aspect of method development is the separation of the parent compound from potential impurities, such as positional isomers or by-products from synthesis. Due to the presence of a chiral center at the ethylamine (B1201723) side chain, enantiomeric separation is also a key consideration for full characterization. This is often achieved using a chiral stationary phase (CSP).
A typical starting point for method development would involve a C18 or a Phenyl-Hexyl column. The phenyl-based stationary phase can offer alternative selectivity for aromatic compounds through π-π interactions. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter to control the ionization state of the primary amine, thereby influencing retention and peak shape. For basic compounds like phenethylamines, a slightly acidic to neutral pH is often optimal.
For enantiomeric separation, a protein-based chiral stationary phase, such as one with cellobiohydrolase (CBH), could be employed. researchgate.net The mobile phase conditions would need to be adjusted to facilitate the chiral recognition mechanism, which often involves a precise combination of organic modifier and buffer concentration.
Table 1: Illustrative HPLC Method Parameters for Purity and Enantiomeric Separation
| Parameter | Purity Analysis | Enantiomeric Separation |
|---|---|---|
| Column | Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm) | Chiral-CBH (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% B to 95% B over 10 minutes | Isocratic 90:10 (A:B) |
| Flow Rate | 0.4 mL/min | 0.8 mL/min |
| Column Temp. | 35 °C | 25 °C |
| Injection Vol. | 2 µL | 10 µL |
| Detection | UV at 215 nm and 270 nm | UV at 215 nm |
Several detection methods can be coupled with HPLC for the analysis of this compound.
UV/Photodiode Array (PDA) Detection: Due to the presence of the substituted phenyl ring, the compound will exhibit UV absorbance. A PDA detector is particularly useful as it can acquire spectra across a range of wavelengths, which aids in peak identification and purity assessment. The primary absorbance maxima would be determined by scanning a standard solution of the compound.
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that can be used for compounds that lack a UV chromophore. While this compound is UV active, ELSD can be a complementary technique, especially for detecting non-UV active impurities.
Refractive Index (RI) Detection: RI detection is another universal detection method. However, it is generally less sensitive than UV or ELSD and is highly susceptible to temperature and mobile phase composition changes, making it less suitable for gradient elution methods often required for purity analysis.
Gas Chromatography (GC) Method Development for Volatile Derivatives
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Phenethylamines can be analyzed by GC; however, their polarity can lead to poor peak shape and column bleed. nih.gov To overcome these issues, derivatization is often employed.
Trifluoroacetyl (TFA) derivatization of the primary amine is a common strategy to increase volatility and improve chromatographic performance. researchgate.net The derivatized compound can then be analyzed on a low- to mid-polarity capillary column, such as a 5% phenyl-polysiloxane.
Table 2: Hypothetical GC-MS Parameters for Derivatized 2-(3-Chloro-2-fluorophenyl)ethanamine
| Parameter | Value |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Derivatization Agent | N-Methyl-N-(trifluoroacetyl)trifluoroacetamide (MSTFA) |
| Detection | Mass Spectrometry (MS) |
Coupled Techniques: LC-MS/MS and GC-MS for Trace Analysis and Metabolite Identification
For high sensitivity and specificity, coupling chromatography with mass spectrometry is the gold standard.
LC-MS/MS: This technique is exceptionally well-suited for trace analysis of this compound in complex research matrices. nih.govnih.govfda.gov.twresearchgate.net Using an electrospray ionization (ESI) source in positive ion mode, the compound will readily form a protonated molecule [M+H]+. In tandem mass spectrometry (MS/MS), this precursor ion is fragmented to produce characteristic product ions. A multiple reaction monitoring (MRM) method can be developed for highly selective and sensitive quantification. This is also invaluable for identifying potential metabolites in in-vitro research samples by detecting expected mass shifts from metabolic transformations.
GC-MS: Following derivatization, GC-MS provides excellent chromatographic separation and structural information through electron ionization (EI) fragmentation patterns. nih.govnih.gov The resulting mass spectrum serves as a chemical fingerprint, aiding in identification.
Table 3: Representative Mass Spectrometry Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion for Quantification (m/z) | Product Ion for Confirmation (m/z) |
|---|
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis offers extremely high separation efficiency and is an excellent alternative or complementary technique to HPLC. For a chiral compound like this compound, CE is particularly powerful for enantiomeric separations. nih.govnih.govmst.edu
This is typically achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (e.g., β-cyclodextrin) are common chiral selectors for this purpose. nih.govnih.gov The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. Optimization of parameters such as BGE pH, chiral selector concentration, and applied voltage is crucial for achieving baseline resolution of the enantiomers.
Quantitative NMR (qNMR) for Purity and Concentration Determination in Research Materials
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of purity and concentration of a substance without the need for an identical reference standard of the analyte. acs.orgusp.orgnih.govmmu.ac.uk The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
For the purity determination of this compound, a known mass of the sample is dissolved in a suitable deuterated solvent along with a known mass of a high-purity internal standard. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals. By comparing the integral of a specific, well-defined signal from the analyte with that of the internal standard, the purity of the analyte can be calculated with a high degree of accuracy. This technique is invaluable for qualifying research materials and reference standards. usp.org
Future Directions and Emerging Research Avenues for 2 3 Chloro 2 Fluorophenyl Ethanamine Hcl
Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)
The synthesis of phenethylamine (B48288) derivatives, including 2-(3-Chloro-2-fluorophenyl)ethanamine (B8732091) HCl, is poised for significant advancement through the adoption of novel methodologies like flow chemistry and electrochemistry. These techniques offer substantial improvements over traditional batch processing in terms of safety, efficiency, and scalability. durham.ac.uk
Flow chemistry, which involves the continuous movement of reagents through reactors, provides superior control over reaction parameters such as temperature and pressure. mdpi.com This methodology is particularly advantageous for handling hazardous reagents and unstable intermediates, which can be generated and consumed in situ. nih.gov For the synthesis of chloro- and fluoro-containing compounds, flow reactors can mitigate risks associated with toxic reagents and offer rapid optimization of reaction conditions. mdpi.comnih.gov The application of flow chemistry could streamline the multi-step synthesis of complex phenethylamines, enabling seamless integration of reaction, work-up, and purification steps. durham.ac.uk
Electrochemistry represents another promising frontier. Methods like cathodic reduction have been successfully employed for the synthesis of phenethylamine from benzyl (B1604629) cyanide. wikipedia.org Recent advancements have demonstrated the potential of electrochemical organonickel-catalyzed reductive cross-coupling of aryl aziridines with aryl iodides to produce β-phenethylamines with high enantioselectivity. bohrium.com This approach is modular and avoids the need for stoichiometric reductants, aligning with the principles of green chemistry. acs.org An interesting avenue for exploration would be the adaptation of these electro-synthetic and photocatalytic nickel-catalyzed methods for the asymmetric synthesis of 2-(3-Chloro-2-fluorophenyl)ethanamine HCl, potentially starting from precursors like 2-(3-chloro-2-fluorophenyl)acetonitrile or a suitably substituted aziridine. bohrium.comacs.orglookchem.com
Table 1: Comparison of Synthetic Methodologies
| Feature | Traditional Batch Synthesis | Flow Chemistry | Electrochemistry |
|---|---|---|---|
| Process Type | Discontinuous | Continuous mdpi.com | Batch or Continuous |
| Scalability | Often requires re-development durham.ac.uk | Readily scalable durham.ac.uk | Scalable |
| Safety | Higher risk with hazardous reagents | Enhanced safety, in situ generation nih.gov | Can use milder conditions |
| Heat/Mass Transfer | Limited | High efficiency durham.ac.uk | Controlled by electrode surface |
| Control | Moderate | Precise control over parameters mdpi.com | High control via potential |
| Example | Grignard reaction with pyridine (B92270) carboxaldehyde derpharmachemica.com | Multi-step synthesis of APIs mdpi.com | Reduction of benzyl cyanide wikipedia.org |
Advanced Functionalization Strategies and Libraries Creation
The 2-(3-chloro-2-fluorophenyl)ethanamine scaffold is a prime candidate for the development of compound libraries through advanced functionalization. The creation of such libraries is crucial for structure-activity relationship (SAR) studies, which systematically investigate how molecular modifications influence biological activity. biomolther.orgnih.gov
Future research could focus on systematically modifying the core structure of 2-(3-Chloro-2-fluorophenyl)ethanamine. This includes:
N-alkylation/N-acylation: Introducing various alkyl or acyl groups to the primary amine to probe the effect of steric bulk and electronic properties on molecular interactions.
Aromatic Ring Substitution: Adding further substituents to the phenyl ring to modulate lipophilicity, hydrogen bonding capacity, and electronic distribution.
Side-Chain Modification: Altering the ethylamine (B1201723) linker to investigate the importance of its length and flexibility.
These functionalization strategies would generate a diverse library of analogues. High-throughput screening of these libraries against various biological targets can provide valuable data for understanding the molecular basis of their activity. researchgate.net For instance, SAR studies on other phenethylamine derivatives have shown that halogen substituents on the phenyl ring can positively affect binding affinity to receptors like the 5-HT2A receptor. nih.govnih.gov Similarly, studies on dopamine (B1211576) transporter (DAT) inhibition by β-phenethylamine derivatives revealed that the nature and position of substituents are critical for activity. biomolther.orgbiomolther.org Creating a focused library around the 2-(3-Chloro-2-fluorophenyl)ethanamine core would allow for a detailed exploration of its unique SAR profile.
Integration into Supramolecular Assemblies or Nanomaterials
The unique electronic properties conferred by the chlorine and fluorine atoms make this compound an intriguing building block for supramolecular chemistry and materials science. Fluorine, in particular, can significantly influence non-covalent interactions, leading to novel self-assembly behaviors. researchgate.netresearchgate.net
Research could explore the use of this compound or its derivatives as structure-directing agents in the synthesis of microporous materials like zeolites or metal-organic frameworks (MOFs). The fluorine substituent can modify the chemical nature of non-bonded interactions, potentially increasing electrostatic interactions with the inorganic framework or favoring specific supramolecular arrangements required for templating unique porous structures. researchgate.net
Furthermore, fluorinated molecules are known to form distinct self-assembling systems due to fluorous interactions. fu-berlin.de Integrating the 2-(3-chloro-2-fluorophenyl) moiety into amphiphilic molecules could lead to the formation of novel nanomaterials such as micelles, nanotubes, or vesicles. fu-berlin.denih.gov The interplay between the hydrophobic phenyl ring, the hydrophilic amine, and the specific interactions of the halogen atoms could result in unique aggregate morphologies. fu-berlin.de These fluorinated nanomaterials could be investigated for applications in areas such as cargo encapsulation and delivery, building on fundamental studies of how fluorination affects assembly and stability. researchgate.net
Elucidation of Complex Biological Interaction Mechanisms at the Molecular Level
A critical area of future research is the detailed elucidation of how this compound interacts with biological macromolecules at the atomic level. While the phenethylamine scaffold is known to interact with various receptors and transporters, the specific effects of the 3-chloro and 2-fluoro substitution pattern are not well understood. mdpi.comnih.gov
Advanced spectroscopic and computational techniques can unravel these complex interactions. Experimental studies using techniques like X-ray crystallography or cryo-electron microscopy could determine the three-dimensional structure of the compound bound to a target protein. Computational studies, such as molecular docking and molecular dynamics simulations, can predict binding modes and affinities. biomolther.org For example, docking studies have been used to understand how phenethylamine derivatives bind to the dopamine transporter (DAT). biomolther.org
A key focus should be on understanding the role of the halogen atoms in molecular recognition. The fluorine atom can form specific non-covalent interactions, including C-H···F hydrogen bonds, which can contribute to the stability of a bound conformation. nih.gov The presence of both chlorine and fluorine can create a unique electrostatic potential on the aromatic ring, influencing π-stacking and other hydrophobic interactions with protein binding pockets. nih.gov Investigating its interactions with targets such as monoamine transporters, trace amine-associated receptors (TAARs), and serotonin (B10506) receptors could reveal novel mechanisms of action. wikipedia.orgnih.govnih.gov
Table 2: Potential Molecular Interactions to Investigate
| Interaction Type | Potential Role of this compound | Relevant Research Area |
|---|---|---|
| Hydrogen Bonding | The primary amine can act as a hydrogen bond donor and acceptor. nih.gov | Receptor-ligand binding |
| Ionic Interactions | The protonated amine (in the HCl salt) can form salt bridges with acidic residues. | Protein binding pockets |
| Halogen Bonding | The chlorine atom can act as a halogen bond donor. | Molecular recognition |
| Hydrophobic Interactions | The substituted phenyl ring can engage in hydrophobic and π-stacking interactions. nih.gov | Binding to nonpolar pockets |
| Specific Fluorine Interactions | The fluorine atom can participate in C-H···F and other unique non-covalent bonds. nih.gov | Conformational stabilization |
Translational Research Perspectives from Fundamental Chemical Studies (excluding clinical translation)
While excluding direct clinical translation, fundamental chemical studies on this compound can provide significant translational perspectives for chemical biology and medicinal chemistry. The knowledge gained from the aforementioned research areas can serve as a foundation for designing novel chemical tools and probes.
For example, elucidating the specific binding interactions (Section 8.4) and creating functionalized libraries (Section 8.2) could lead to the development of highly selective ligands for specific receptor subtypes. researchgate.net Such a ligand, even if not developed into a drug, could be invaluable as a research tool for probing the function of its target protein in complex biological systems. Photoaffinity labeling, where a photoreactive group is attached to the ligand, could be employed to irreversibly bind the ligand to its target, allowing for its identification and functional analysis. nih.gov
The development of novel synthetic routes (Section 8.1) can be translated into more efficient and sustainable methods for producing entire classes of related chemical compounds. The principles learned from integrating this molecule into supramolecular structures (Section 8.3) could inform the design of new functional materials with tailored properties. Ultimately, the translational value lies in leveraging the fundamental chemical knowledge of this specific compound to create a broader impact across various scientific disciplines, from materials science to neurochemical research.
Q & A
Q. What are the recommended methods for synthesizing 2-(3-Chloro-2-fluorophenyl)ethanamine HCl in a laboratory setting?
A common approach involves the use of carbamate intermediates. For example, tert-butyl carbamate derivatives can be employed as precursors, followed by deprotection and HCl salt formation. This method ensures high stereochemical fidelity, particularly for chiral variants (e.g., (S)-enantiomers). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization during synthesis .
Q. How can researchers confirm the structural integrity and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To verify substituent positions (e.g., fluorine and chlorine on the phenyl ring) and amine proton environments.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and molecular packing. Software like SHELXL (for refinement) and ORTEP-III (for visualization) are widely used .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., 210.07 g/mol) and isotopic patterns .
Q. What are the key considerations for optimizing the solubility of this compound in aqueous solutions for in vitro assays?
The hydrochloride salt form inherently improves solubility due to ionic interactions. Further optimization can involve:
- Adjusting pH to balance protonation of the amine group.
- Using co-solvents (e.g., DMSO ≤ 5% v/v) without disrupting biological assays .
Advanced Research Questions
Q. What strategies are effective in analyzing the stereochemical influence of the chiral center on biological activity?
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) to assess individual bioactivity.
- Comparative Pharmacological Assays : Test (R)- and (S)-enantiomers against target receptors (e.g., GPCRs) to quantify enantioselective binding affinities. Evidence suggests the (S)-enantiomer may exhibit higher selectivity due to steric complementarity with hydrophobic binding pockets .
Q. How can conflicting crystallographic data between experimental and computational models be resolved?
- Multi-Software Validation : Refine structures using SHELXL (for high-resolution data) and cross-validate with molecular dynamics simulations (e.g., AMBER or GROMACS) to reconcile discrepancies in bond lengths or angles.
- Twinned Data Analysis : For crystals with twinning, SHELXD and SHELXE can improve phase determination .
Q. How does the electronic and steric profile of fluorine and chlorine substituents influence the compound’s reactivity in nucleophilic reactions?
- Electron-Withdrawing Effects : Fluorine’s inductive effect increases the electrophilicity of the phenyl ring, directing nucleophilic attack to meta/para positions. Chlorine’s larger atomic radius introduces steric hindrance, which can be quantified via Hammett substituent constants (σ values).
- Comparative Studies : Analogous compounds (e.g., 2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine HCl) demonstrate that methyl groups enhance steric bulk, reducing reaction rates compared to the chloro-fluoro derivative .
Q. What methodologies are appropriate for establishing structure-activity relationships (SAR) for derivatives in receptor-binding studies?
- Systematic Substituent Variation : Synthesize analogs with modified halogen positions (e.g., 2-(2-chloro-4-fluorophenyl)ethanamine HCl) and measure binding kinetics (e.g., SPR or ITC).
- Computational Docking : Use Schrödinger’s Glide or AutoDock to predict interactions with target residues. For example, fluorine’s electronegativity may stabilize hydrogen bonds in enzymatic active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
